The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one is a synthetic organic molecule recognized for its unique structural features and potential applications in various fields of research. This compound belongs to the class of chalcones, which are characterized by a specific conjugated structure that often exhibits interesting biological activities.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 272.71 g/mol. The compound is typically available in high purity, suitable for research purposes.
The compound is classified under the category of chalcones, which are α,β-unsaturated ketones derived from the condensation of acetophenone and an aldehyde. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one can be achieved through several synthetic routes. A common method involves the Claisen-Schmidt condensation reaction between furan derivatives and appropriate aromatic aldehydes.
The molecular structure of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one features a conjugated system that includes furan rings and a propene moiety. The presence of the chlorophenyl group enhances its electronic properties.
C=C(C1=CC=C(O)C=C1)C(=O)C=C(C2=CC=CO2)Cl
The compound can participate in various chemical reactions typical for chalcones, including:
The reactivity of this compound is influenced by the electron-withdrawing effects of the chlorophenyl group, which stabilizes the positive charge during electrophilic reactions.
The mechanism of action for compounds like (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one often involves interaction with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Research indicates that chalcones can exhibit anti-cancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and inhibition of specific signaling pathways.
The compound has potential applications in:
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5